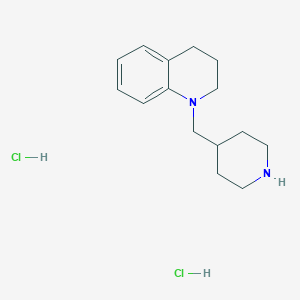

1-(4-哌啶基甲基)-1,2,3,4-四氢喹啉二盐酸盐

描述

The compound “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is a chemical compound with the molecular formula C11H24Cl2N2 . It is related to the class of compounds known as piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A recent scientific literature suggests a rhodium-catalysed reductive transamination reaction for the rapid preparation of a variety of chiral piperidines and fluoropiperidines from simple pyridinium salts . This method overcomes some notable shortcomings of asymmetric hydrogenation and traditional multistep synthesis, affording various highly valuable chiral piperidines .

Molecular Structure Analysis

The molecular structure of “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” consists of a piperidine ring attached to a tetrahydroquinoline ring via a methylene bridge . The InChI string for this compound is InChI=1S/C11H22N2.2ClH/c1-2-8-13 (9-3-1)10-11-4-6-12-7-5-11;;/h11-12H,1-10H2;2*1H .

Chemical Reactions Analysis

Piperidines are involved in a variety of chemical reactions. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Physical And Chemical Properties Analysis

The molecular weight of “1-(4-Piperidinylmethyl)-1,2,3,4-tetrahydroquinoline dihydrochloride” is 255.22 g/mol . The compound has three hydrogen bond donors and two hydrogen bond acceptors .

科学研究应用

合成和生物学评估

1-(4-哌啶基甲基)-1,2,3,4-四氢喹啉二盐酸盐及其衍生物已被合成并评估了各种生物活性。一项研究报告了含有该分子的杂合化合物的合成,并评估了其抗氧化、抗胰蛋白酶和白蛋白变性抑制活性 (Manolov, Ivanov, & Bojilov, 2022)。

药学应用

该化合物是许多天然产物和药物中的关键结构单元。它在生物碱中以旋光纯形式存在,对于合成某些医药和农化产品至关重要,包括抗菌药物,如 (S)-氟甲喹 (Wang, Li, Wu, Pettman, & Xiao, 2009)。

药物化学中的结构分析

已经研究了含有该化学结构的化合物的晶体结构和赫希菲尔德表面分析,为其潜在的药用应用提供了见解 (Ullah & Stoeckli-Evans, 2021)。

抗菌活性

对该化合物新衍生物的研究已证明了其对各种细菌和真菌病原体的有希望的抗菌活性,表明在解决传染病方面具有潜在应用 (Zaki, Kamal El‐Dean, Radwan, & Sayed, 2019)。

抗癌潜力

具有该结构的化合物已被研究其诱导氧化应激和对各种癌细胞系发挥细胞毒性作用的潜力,表明在开发抗癌疗法中发挥作用 (Madácsi et al., 2013)。

化学合成

有大量研究集中于 1-(4-哌啶基甲基)-1,2,3,4-四氢喹啉二盐酸盐衍生物的合成,探索各种化学反应和过程。这项研究有助于开发具有潜在药用应用的新化合物 (Lu & Shi, 2007)。

作用机制

Target of Action

Piperidine derivatives are known to interact with a variety of targets, including liver carboxylesterase 1 and coagulation factor X . These targets play crucial roles in detoxification of xenobiotics and blood coagulation, respectively .

Mode of Action

Piperidine derivatives are known to interact with their targets in various ways, potentially leading to changes in the function of these targets .

Biochemical Pathways

Piperidine derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

The impact of these properties on the bioavailability of the compound would depend on various factors, including its chemical structure and the physiological conditions of the body .

Result of Action

Piperidine derivatives are known to have a wide range of effects, depending on their specific targets and modes of action .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially affect the action of the compound .

属性

IUPAC Name |

1-(piperidin-4-ylmethyl)-3,4-dihydro-2H-quinoline;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2.2ClH/c1-2-6-15-14(4-1)5-3-11-17(15)12-13-7-9-16-10-8-13;;/h1-2,4,6,13,16H,3,5,7-12H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTVBMQCROILJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CC3CCNCC3.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Pyridinylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1395010.png)

![2-[4-Amino(ethyl)-2-fluoroanilino]-1-ethanol](/img/structure/B1395013.png)

![2-[(2-Hydroxy-1,1-dimethylethyl)amino]-isonicotinic acid](/img/structure/B1395016.png)

![2-[2-(4-Piperidinyl)ethyl]-1,2,3,4-tetrahydroisoquinoline dihydrochloride](/img/structure/B1395017.png)

![2-[4-(3-Pyrrolidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395020.png)

![2-[4-(4-Piperidinylmethyl)-1-piperazinyl]-1-ethanol dihydrochloride](/img/structure/B1395021.png)